Hydroxychlordene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3S,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4-,5-,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCIPIEEBVRNY-LDSHLKOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H]2[C@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030921 | |
| Record name | Hydroxychlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24009-05-0 | |
| Record name | Hydroxychlordene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxychlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCHLORDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S17V1MYAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways of Hydroxychlordene in Environmental Systems
Microbial Biotransformation of Precursor Compounds
Microorganisms in soil and other environmental matrices play a crucial role in the breakdown of persistent organic pollutants. Through various metabolic processes, they can transform chlordane (B41520) and heptachlor (B41519) into a range of metabolites, including Hydroxychlordene.
Soil microorganisms transform organochlorine compounds like heptachlor and chlordane through several reactions, with hydroxylation being a key pathway. nih.govwikipedia.org This process involves the introduction of a hydroxyl (-OH) group into the parent molecule, which can lead to the formation of compounds such as this compound. For instance, mixed cultures of soil organisms have been shown to metabolize heptachlor, resulting in metabolites that include 1-hydroxychlordene (B150176). wikipedia.org Studies on the degradation of technical chlordane have identified a slow transformation of its components in soil, with actinomycetes like Nocardiopsis sp. capable of degrading cis- and trans-chlordane (B41516) into at least eight different substances, including hydroxylated derivatives like 3-hydroxy-trans-chlordane and chlordene (B1668713) chlorohydrin.
Specific bacterial strains have been identified as key agents in the formation of this compound. A notable example is Raoultella ornithinolytica B4, a bacterium isolated from agricultural soil. researchgate.net Research has demonstrated its ability to biotransform heptachlor into 1-hydroxychlordene. researchgate.net In laboratory settings, isolate B4, which showed the highest degradation capability among several strains, was grown in a mineral medium with heptachlor. After 30 days, analysis confirmed a reduction in the precursor compound and the appearance of a new peak corresponding to 1-hydroxychlordene. researchgate.net This biotransformation highlights the specific metabolic capabilities of certain soil bacteria to hydroxylate organochlorine pesticides. researchgate.net
Fungi, particularly white-rot fungi, are recognized for their robust enzymatic systems capable of degrading a wide range of environmental pollutants. The species Pleurotus ostreatus has been shown to completely eliminate heptachlor in liquid media over a 14-day incubation period. researchgate.netresearchgate.net The proposed transformation pathways for heptachlor by P. ostreatus include:
Epoxidation to form heptachlor epoxide. researchgate.net
Reductive dechlorination to create chlordane. researchgate.net
Hydrolysis at the C1 position to yield 1-hydroxychlordene. researchgate.net
Other fungi, such as those from the Phlebia genus, also actively metabolize trans-chlordane, producing a variety of hydroxylated products, including monothis compound and dithis compound. mdpi.com These transformations are often mediated by cytochrome P450 enzymes, which play a significant role in the hydroxylation process.
Table 1: Microbial Biotransformation Leading to this compound Formation
| Microorganism Type | Specific Strain/Group | Precursor Compound | Key Pathway |
|---|---|---|---|
| Bacteria | Raoultella ornithinolytica B4 | Heptachlor | Hydroxylation |
| Bacteria | Actinomycetes (Nocardiopsis sp.) | Chlordane | Hydroxylation |
| Fungi | Pleurotus ostreatus | Heptachlor | Hydrolysis |
| Fungi | Phlebia species | trans-Chlordane | Hydroxylation |
Abiotic Hydrolysis of Organochlorine Precursors in Aquatic and Soil Matrices
Beyond microbial action, this compound can also be formed through abiotic chemical processes. In aquatic environments, the primary abiotic pathway for the degradation of heptachlor is rapid hydrolysis. nih.gov This reaction involves the chemical breakdown of the compound due to its reaction with water.
When heptachlor is introduced to river water, it can be hydrolyzed to 1-hydroxychlordene, with this product reaching a maximum concentration within the first day. nih.gov This abiotic hydrolysis is considered the major degradation pathway for heptachlor in aquatic systems, followed by further microbial metabolism of the resulting 1-hydroxychlordene. nih.gov In contrast, chlordane is not expected to undergo significant hydrolysis in water, making its degradation more reliant on biotic pathways. epa.gov
Comparative Analysis of Biotic vs. Abiotic Formation Rates and Pathways
The formation of this compound in the environment is a result of competing and complementary biotic and abiotic pathways, with the dominant process depending on the precursor compound and environmental conditions.
Precursor Specificity: The formation of this compound from heptachlor can occur readily through both biotic and abiotic routes. Abiotic hydrolysis in aquatic systems is noted to be rapid. nih.gov Conversely, chlordane is more resistant to abiotic hydrolysis, and its transformation to hydroxylated derivatives is primarily dependent on microbial action. epa.gov
Environmental Conditions: Abiotic hydrolysis is a key pathway in aquatic environments (e.g., rivers, lakes). nih.gov Biotic transformation, requiring the presence of specific microbial populations and enzymes, is predominant in biologically active media such as contaminated soils and sediments.
Reaction Mechanisms and Products: Abiotic hydrolysis of heptachlor is a direct chemical reaction with water that yields 1-hydroxychlordene. nih.gov Biotic pathways are more complex and diverse. Microbial metabolism can involve hydrolysis, but also hydroxylation, epoxidation, and dechlorination, often leading to a wider array of metabolites in addition to this compound, such as heptachlor epoxide, chlordene, and various diols. researchgate.netmdpi.com
Formation Rates: While specific quantitative rates vary widely based on environmental factors (temperature, pH, microbial density), evidence suggests that the abiotic hydrolysis of heptachlor in water is a rapid process, with significant conversion occurring within 24 hours. nih.gov Biotic degradation rates are dependent on microbial growth and enzyme activity and can range from days to weeks for significant transformation to occur. researchgate.netresearchgate.net
Table 2: Comparison of Biotic and Abiotic Formation Pathways of this compound
| Feature | Biotic Formation | Abiotic Formation |
|---|---|---|
| Primary Mechanism | Enzymatic reactions (Hydroxylation, Hydrolysis) | Chemical Hydrolysis |
| Key Precursors | Chlordane, Heptachlor | Heptachlor |
| Typical Environment | Biologically active soil and sediment | Aquatic systems (rivers, lakes) |
| Key Agents | Bacteria (Raoultella), Fungi (Pleurotus) | Water |
| Associated Products | Can include epoxides, diols, and other metabolites | Primarily 1-hydroxychlordene |
| Relative Rate | Variable (days to weeks) depending on microbial activity | Rapid for heptachlor in water (significant in ~24 hrs) |
Environmental Fate and Transformation of Hydroxychlordene
Degradation Pathways and Metabolite Identification
The environmental transformation of hydroxychlordene involves several key biochemical reactions, primarily driven by microorganisms in soil and aquatic systems. These pathways convert this compound into a series of other metabolites, influencing its persistence and potential for further environmental interaction.
Epoxidation to 1-Hydroxy-2,3-Epoxychlordene
A primary degradation pathway for 1-hydroxychlordene (B150176) is epoxidation, leading to the formation of 1-hydroxy-2,3-epoxychlordene. scientific.netoup.com This reaction has been extensively documented in studies involving white rot fungi, which are known for their ability to degrade persistent organic pollutants. scientific.netoup.comresearchgate.net For instance, the white rot fungus Phlebia acanthocystis has been shown to completely degrade 1-hydroxychlordene, with 1-hydroxy-2,3-epoxychlordene being detected as a major metabolite. scientific.net This conversion is considered a probable pathway in biological systems, more likely than the hydroxylation of the more stable heptachlor (B41519) epoxide. oup.com This epoxidation step is also a recognized metabolic route in mammals, where 1-hydroxy-2,3-epoxychlordene has been identified as a urinary metabolite following exposure to heptachlor. inchem.org
Dechlorination Processes and Formation of Chlordene (B1668713) Epoxide
In certain bacterial degradation pathways, 1-hydroxychlordene is an intermediate that leads to the formation of chlordene epoxide. rsc.orgnih.gov Studies on novel bacterial strains capable of using heptachlor as a carbon source have identified a pathway involving the initial hydroxylation of heptachlor to 1-hydroxychlordene, which is then followed by epoxidation and a dechlorination reaction to yield chlordene epoxide. rsc.orgnih.gov This represents one of two simultaneous degradation pathways observed in some soil bacteria, highlighting the complexity of microbial metabolism of these compounds. rsc.orgnih.gov
Formation of Conjugates (e.g., Glucosides, Sulfates) in Biotic Systems
In various biological systems, 1-hydroxychlordene and its metabolites can undergo conjugation reactions, which typically increase their water solubility and facilitate excretion. In the freshwater microcrustacean, Daphnia magna, 1-hydroxychlordene is metabolized into compounds such as 1-hydroxy-2,3-epoxychlordene and 1-ketochlordene (B13862276), which are then further converted into glucosides, sulfates, and other conjugates. nih.govcdc.gov This process is a common detoxification mechanism in living organisms, transforming lipophilic compounds into more hydrophilic forms. researchgate.netnih.gov
Investigation of Minor and Emerging Metabolites
Research into the biotransformation of this compound has revealed several other minor and emerging metabolites. The fungal degradation of 1-hydroxy-2,3-epoxychlordene, for example, can produce two different trithis compound isomers through hydrolysis of the epoxy ring. scientific.net Another identified metabolite is 1-ketochlordene, which can be formed from 1-hydroxychlordene. researchgate.netnih.gov In the broader context of heptachlor degradation, of which this compound is a key part, other related metabolites such as heptachlor diol have also been identified in fungal and bacterial cultures. oup.comresearchgate.net The identification of these various metabolites underscores the multiple and intricate enzymatic reactions involved in the environmental breakdown of this compound. oup.comrsc.org
Table 1: Summary of this compound Degradation Pathways and Metabolites
| Pathway | Precursor | Key Reaction | Resulting Metabolite(s) | Organism/System |
|---|---|---|---|---|
| Epoxidation | 1-Hydroxychlordene | Epoxidation | 1-Hydroxy-2,3-epoxychlordene | White rot fungi (Phlebia sp.), Mammals scientific.netoup.cominchem.org |
| Dechlorination | 1-Hydroxychlordene | Epoxidation & Dechlorination | Chlordene epoxide | Bacteria rsc.orgnih.gov |
| Conjugation | 1-Hydroxychlordene & its metabolites | Glucosidation, Sulfation | Glucosides, Sulfates | Daphnia magna (freshwater microcrustacean) researchgate.netnih.gov |
| Further Degradation | 1-Hydroxy-2,3-epoxychlordene | Hydrolysis | Trithis compound isomers | White rot fungi (Phlebia acanthocystis) scientific.net |
| Oxidation | 1-Hydroxychlordene | Oxidation | 1-Ketochlordene | Daphnia magna researchgate.netnih.gov |
Persistence and Environmental Half-Life Determinations in Various Compartments
Soil Ecosystems
In soil, 1-hydroxychlordene is considered a major but relatively short-lived degradation product of heptachlor. scientific.netinchem.org Its formation is often the result of abiotic hydrolysis in moist soils. tandfonline.comepa.gov The half-life of 1-hydroxychlordene in soil has been reported to be approximately 3 weeks. inchem.org This is significantly shorter than the persistence of its parent compound, heptachlor, and the highly recalcitrant metabolite, heptachlor epoxide. inchem.orgdss.go.thwho.int For example, the half-life of heptachlor in soil can range from 9-10 months to as long as 2 years, while heptachlor epoxide can persist for many years. inchem.orgepa.govwho.int In one field study, 4.5 years after the application of heptachlor, the parent compound was undetectable, while heptachlor epoxide still accounted for about 20% of the initial amount, with 1-hydroxychlordene being described as a less-persistent degradation product. dss.go.th The amount of 1-hydroxychlordene produced in soils has also been observed to be related to the soil's water content. tandfonline.comresearchgate.net
Table 2: Environmental Half-Life of this compound and Related Compounds in Soil
| Compound | Reported Half-Life in Soil | Persistence Level |
|---|---|---|
| Heptachlor | 9 months - 2 years | Moderate to High inchem.orgwho.int |
| 1-Hydroxychlordene | ~3 weeks | Low inchem.org |
| Heptachlor Epoxide | Several years (Extremely resistant) | Very High epa.govdss.go.thwho.int |
Aquatic Systems (Surface Water, Sediment)
This compound is a significant transformation product of the insecticide heptachlor in aquatic environments. nih.govsmolecule.com Its formation is a primary pathway for the degradation of heptachlor in water. nih.govfiu.edu
In surface water, heptachlor undergoes rapid abiotic hydrolysis to form 1-hydroxychlordene. nih.gov This chemical hydrolysis is a major fate of heptachlor in the solution phase of aquatic systems. smolecule.comfiu.edu The half-life for this hydrolysis process is estimated to be between one to three days. fiu.edu For instance, when heptachlor was introduced to river water at room temperature and exposed to sunlight, only 25% of the initial amount remained after one week, corresponding to a half-life of approximately 3.5 days. nih.gov Following this initial hydrolysis, an equilibrium is established. After four weeks, approximately 60% of the converted heptachlor exists as 1-hydroxychlordene, while the remaining 40% is transformed into heptachlor epoxide. nih.gov
Once formed, 1-hydroxychlordene can be further transformed. It can be metabolized by aquatic organisms or undergo further chemical reactions. nih.govfiu.edu For example, the freshwater microcrustacean, Daphnia magna, can metabolize heptachlor to 1-hydroxychlordene. nih.gov Subsequently, 1-hydroxychlordene can be biotransformed into 1-hydroxy-2,3-chlordene epoxide. fiu.edu It can also be converted to 1-ketochlordene and 1-hydroxy-2,3-epoxychlordene, which can then form glucosides, sulfates, and other conjugates. nih.gov
While hydrolysis is a dominant process, sorption to sediment can also occur. fiu.eduinchem.org Due to its chemical properties, this compound, like its parent compound, can adsorb to suspended and bottom sediments. epa.gov Although detailed studies on the sorption of this compound itself are limited, the strong adsorption of related compounds like heptachlor and heptachlor epoxide to sediments suggests that this is an important transport mechanism. inchem.orgepa.gov This process ultimately moves the compound from the water column to anaerobic sediments where further transformations can take place. fiu.edu
Data from monitoring studies have detected the parent compound, heptachlor, and its more persistent metabolite, heptachlor epoxide, in sediment samples. For example, in a U.S. Geological Survey study from 1992 to 2001, heptachlor was found in sediment at 9 out of 1,148 sites, with a maximum concentration of 8.3 µg/kg. nih.gov In the same study, heptachlor epoxide was detected at 20 sites, with a maximum concentration of 19.7 µg/kg. nih.gov While specific data for this compound concentrations in sediment are less common, its role as a key intermediate indicates its transient presence in this environmental compartment. nih.govsmolecule.com
Environmental Transport and Distribution Dynamics
Sorption and Leaching in Soils
The behavior of this compound in soil is intrinsically linked to the fate of its precursor, heptachlor. When heptachlor is applied to soil, it is subject to several transformation processes, with the formation of 1-hydroxychlordene being a significant pathway, particularly in moist soil conditions. epa.govinchem.org This hydrolysis is considered a major degradation route for heptachlor in the soil environment. epa.gov
The sorption of these compounds to soil particles is a critical factor governing their mobility and potential for leaching. Organochlorine pesticides like heptachlor, and by extension its metabolites, exhibit strong adsorption to soil. epa.gov This tendency is influenced by the organic matter content of the soil. nih.gov The soil sorption coefficient (Koc) is a key parameter used to predict the partitioning of a chemical between soil or sediment and water. For the related compound heptachlor epoxide, the log Koc has been estimated to be in the range of 3.34 to 4.37, indicating a high sorption tendency. nih.gov This strong binding suggests that these compounds are not mobile in soil and have a low potential to leach into groundwater. nih.govinchem.org
Volatilization from Environmental Surfaces
Volatilization is another important process that influences the environmental distribution of this compound's parent compound, heptachlor. The tendency of a chemical to volatilize from surfaces like water or soil is determined by its vapor pressure and its Henry's Law constant. nih.gov
For heptachlor, the Henry's Law constant is 1.48 x 10⁻³ atm-m³/mol, which suggests that it partitions somewhat rapidly from surface water to the atmosphere, making volatilization a significant process. nih.gov When released to soil surfaces, especially in moist conditions, volatilization of heptachlor is expected to occur. epa.govepa.gov However, if heptachlor is incorporated into the soil, the rate of volatilization will be slower. epa.gov
While direct data on the volatilization of this compound is scarce, its formation from heptachlor suggests its potential presence at the air-water and air-soil interfaces where volatilization occurs. The primary fate of heptachlor in aquatic systems is rapid hydrolysis to 1-hydroxychlordene, a process that competes with volatilization. nih.govfiu.edu Similarly, in moist soils, hydrolysis to 1-hydroxychlordene is a significant degradation pathway. epa.gov
The vapor pressure of the parent compound, heptachlor, is 3.0 x 10⁻⁴ mmHg at 25°C. nih.gov For the related transformation product, heptachlor epoxide, the Henry's Law constant is 3.2 x 10⁻⁵ atm-m³/mol, which indicates a slower partitioning to the atmosphere from surface water compared to heptachlor. nih.gov In the atmosphere, vapor-phase heptachlor reacts with photochemically generated hydroxyl radicals, with an estimated half-life of 36 minutes. epa.gov
Given that this compound is a hydrolysis product, its formation occurs in the aqueous phase of soil and water systems. nih.govepa.gov Its subsequent potential for volatilization would depend on its own physicochemical properties, such as its vapor pressure and Henry's Law constant, which are not well-documented in the available literature. However, the processes of hydrolysis and sorption are considered the more dominant fate processes for heptachlor and its initial transformation products in soil and water. fiu.eduepa.gov
Partitioning Behavior in Multi-Media Systems
The partitioning of this compound and its related compounds among different environmental compartments (air, water, soil, and biota) is a complex process governed by their physicochemical properties and environmental conditions. As a primary metabolite of heptachlor, the distribution of this compound is closely tied to the fate of its parent compound. nih.govinchem.org
Once formed in the water, 1-hydroxychlordene is subject to further partitioning. It can be taken up by aquatic organisms. nih.gov For example, microcosm studies have reported on the concentration of 1-hydroxychlordene in various organisms. epa.gov While bioconcentration of heptachlor itself may be limited by its rapid hydrolysis, its more stable metabolite, heptachlor epoxide, is known to bioconcentrate extensively in fish and other organisms and can be taken up by plants. epa.govepa.gov Although specific bioconcentration factors (BCF) for this compound are not extensively reported, its presence as a metabolite indicates its potential to enter aquatic food webs. smolecule.com One study noted that except for a BCF of 690 for snails, the bioconcentration of 1-hydroxychlordene in other organisms was lower. epa.gov
In the soil compartment, the strong sorption of heptachlor and its metabolites, including by inference this compound, to soil organic matter is the dominant partitioning process. nih.govinchem.org This high sorption tendency significantly restricts their movement and favors their retention in the soil matrix. epa.gov
Ecological Impacts and Bioaccumulation in Non Human Organisms
Trophic Transfer and Biomagnification in Food Webs (e.g., Fish)
The biomagnification potential of chlordane (B41520) and its related compounds is a complex issue, as the composition of these chemicals, including their metabolites, changes at different trophic levels. nih.gov This variability is due to differences in uptake, metabolism, and excretion rates among various organisms. cdc.gov
Generally, as chlordane-related compounds move up the food chain, the concentrations of more persistent and toxic metabolites, such as oxychlordane (B150180) and trans-nonachlor, tend to increase relative to the parent isomers. nih.govcdc.gov For instance, a study on the Arctic marine food chain, including Arctic cod, ringed seals, and polar bears, demonstrated biomagnification of chlordane-related compounds, with the metabolite oxychlordane being the only chlordane compound detected in polar bears. cdc.gov This suggests a selective enrichment of certain metabolites.
While there is a lack of specific data on the trophic transfer of Hydroxychlordene, it is understood that as a metabolite of heptachlor (B41519) and chlordane, it is part of the complex mixture of related compounds that are transferred through aquatic food webs. nih.govcdc.gov The lipophilic nature of the parent compounds facilitates their bioaccumulation in the fatty tissues of organisms, which are then consumed by predators, leading to higher concentrations at successive trophic levels. nih.goviwaponline.com However, the specific contribution and behavior of this compound within this process are not well-documented.
Ecotoxicological Assessments in Aquatic Biota (e.g., Daphnia magna, Goldfish)
Direct ecotoxicological data for this compound is scarce. Assessments of its potential impact on aquatic organisms are therefore largely inferred from studies on its parent compounds, chlordane and heptachlor.
Daphnia magna, a freshwater microcrustacean, is a standard model organism for ecotoxicity testing. nih.govmicrobiotests.comoecd.org Studies have shown that Daphnia magna can metabolize heptachlor to heptachlor epoxide and 1-hydroxychlordene (B150176). nih.govcdc.gov The 1-hydroxychlordene can then be further converted into other compounds. nih.govcdc.gov
Interactive Data Table: Acute Toxicity of Technical Chlordane to Aquatic Invertebrates
| Species | Test Duration (hours) | LC50 (µg/L) |
| Daphnia magna (Water flea) | 48 | 28 |
| Hyalella azteca (Amphipod) | 48 | 63 |
| Chironomus tentans (Midge) | 48 | 5.8 |
Data sourced from comparative toxicity studies. LC50 is the concentration lethal to 50% of the tested organisms.
Fish are known to bioaccumulate organochlorine pesticides from their environment. epa.govagropages.com Chlordane is highly toxic to fish, with bioconcentration factors (BCFs) reported to be between 3,000 and 18,500 in various fish species. nih.gov The toxicity of chlordane to fish is influenced by factors such as temperature, with higher temperatures sometimes leading to increased toxicity. epa.gov
Heptachlor is also highly toxic to fish, with reported 96-hour LC50 values for rainbow trout, bluegill sunfish, and fathead minnow being 7 µg/L, 26 µg/L, and 78-130 µg/L, respectively. nih.gov As this compound is a degradation product of heptachlor found in aquatic systems, it is part of the chemical mixture that fish are exposed to. inchem.orgepa.govnih.gov The table below summarizes acute toxicity data for the parent compounds in several fish species.
Interactive Data Table: Acute Toxicity of Chlordane and Heptachlor to Fish
| Compound | Species | Test Duration (hours) | LC50 (µg/L) |
| Technical Chlordane | Rainbow trout (Oncorhynchus mykiss) | 96 | 47 |
| Technical Chlordane | Bluegill (Lepomis macrochirus) | 96 | 59 |
| Heptachlor | Rainbow trout (Oncorhynchus mykiss) | 96 | 7 |
| Heptachlor | Bluegill (Lepomis macrochirus) | 96 | 26 |
Data sourced from various ecotoxicological studies.
Mechanisms of Ecotoxicity at Cellular and Molecular Levels (Non-Human)
The specific cellular and molecular mechanisms of ecotoxicity for this compound have not been extensively studied. However, research on its parent compounds provides some insights into the potential modes of action for this class of chemicals.
Organochlorine pesticides like chlordane are known to be neurotoxic. nih.gov The primary mechanism of toxicity for many of these compounds involves the disruption of the central nervous system. nih.gov At the cellular level, chlordane and its metabolites have the potential to bind to macromolecules such as proteins and DNA, which can lead to altered cellular function or cell death. researchgate.net Chlordane can also induce the production of superoxide, which may result in oxidative stress and damage to cellular components. researchgate.net
In the liver of exposed animals, chlordane has been shown to induce hepatic microsomal enzymes, leading to an increase in the smooth endoplasmic reticulum and subsequent hepatocellular enlargement. cdc.gov This indicates that these compounds can significantly alter cellular metabolism. It is plausible that this compound, as a metabolite, could be involved in or contribute to these cellular and molecular-level effects, but direct evidence is lacking.
Biomarker Development for Ecological Exposure and Effect
Biomarkers are measurable indicators of exposure to a chemical or its effects on an organism. researchgate.netresearchgate.netcdc.govscialert.net For organochlorine pesticides like chlordane and heptachlor, biomarker development has focused on detecting the parent compounds or their more persistent metabolites in tissues, as well as measuring physiological responses to exposure.
Detectable levels of chlordane and its metabolites, such as oxychlordane, in the blood, fat, or other tissues of wildlife can serve as biomarkers of exposure. Studies have also investigated the use of physiological changes as biomarkers of effect. For example, alterations in the activity of certain enzymes, such as hepatic glutathione (B108866) S-transferase (GST) and catalase, have been correlated with exposure to organochlorine pesticides in fish.
Advanced Analytical Methodologies for Hydroxychlordene and Its Metabolites
Sample Preparation Techniques for Complex Environmental and Biological Matrices (Non-Human)
The initial and most critical step in the analytical workflow is the isolation of Hydroxychlordene from the sample matrix. taylorfrancis.com The objective of sample preparation is to extract the target analytes from complex samples like soil, sediment, water, or animal tissues and remove interfering co-extractives that could compromise the subsequent analysis. taylorfrancis.comgcms.cz
The selection of an appropriate extraction method depends heavily on the nature of the sample matrix. For solid and semi-solid matrices such as soil, sediment, and animal tissues, techniques like accelerated solvent extraction (ASE) are employed, using organic solvents at elevated temperatures and pressures to improve extraction efficiency. gcms.cz Traditional methods like Soxhlet extraction have also been used, often with solvent mixtures such as methylene (B1212753) chloride-acetone. uchile.cl For liquid samples like water, liquid-liquid extraction (LLE) with solvents such as methylene chloride or hexane (B92381) is a common approach. taylorfrancis.comcdc.gov Modern microextraction techniques, including solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), offer greener alternatives by significantly reducing solvent consumption. up.ac.zaresearchgate.net
Following extraction, a clean-up step is almost always necessary to remove co-extracted matrix components (e.g., lipids, pigments) that can interfere with chromatographic analysis. nih.gov Adsorption chromatography using materials like Florisil or silica (B1680970) gel is a widely used clean-up technique. cdc.govnih.gov Gel-permeation chromatography (GPC) is particularly effective for removing high-molecular-weight interferences like lipids from fatty tissue samples. nih.gov
Below is a table summarizing common sample preparation techniques.
| Technique | Matrix Type | Principle | Advantages |
| Liquid-Liquid Extraction (LLE) | Water, Liquid Samples | Partitioning of analytes between the aqueous sample and an immiscible organic solvent. taylorfrancis.com | Simple, widely used. |
| Solid-Phase Extraction (SPE) | Water, Liquid Extracts | Analytes are adsorbed onto a solid sorbent, interferences are washed away, and analytes are eluted with a small volume of solvent. researchgate.net | High concentration factor, reduced solvent use compared to LLE. |
| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Tissues | Extraction with solvents at elevated temperature and pressure to increase efficiency and speed. gcms.cz | Fast, automated, reduced solvent consumption compared to Soxhlet. |
| Soxhlet Extraction | Soil, Sediment, Tissues | Continuous extraction of a solid sample with a refluxing solvent. uchile.cl | Exhaustive extraction, well-established method. |
| Florisil/Silica Gel Cleanup | All Extracts | Adsorption chromatography to separate analytes from polar interfering compounds. cdc.govnih.gov | Effective removal of co-extractives like lipids and pigments. |
In quantitative analysis, particularly when using mass spectrometry, the sample matrix can significantly influence the instrument's response to the target analyte. This phenomenon, known as the matrix effect, can manifest as either signal suppression or enhancement. nih.govresearchgate.netnih.gov It is caused by co-eluting matrix components that affect the ionization efficiency of the analyte in the mass spectrometer's source. nih.gov The complexity of environmental samples makes them particularly prone to matrix effects, which can lead to inaccurate quantification if not properly addressed. nih.gov
Several strategies are employed to mitigate or compensate for matrix effects. The most common approach is the use of matrix-matched calibration standards, where calibration curves are prepared by spiking blank matrix extracts with known concentrations of the analyte. researchgate.net This helps to ensure that the standards and the samples are affected by the matrix in the same way. Another effective technique is the use of an isotopically labeled internal standard that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. wur.nl Thorough sample clean-up is also a fundamental strategy to reduce the concentration of interfering matrix components before instrumental analysis. researchgate.net
| Strategy | Description |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. researchgate.net |
| Isotopically Labeled Internal Standards | A stable isotope-labeled version of the analyte is added to the sample before extraction to correct for both extraction efficiency and matrix effects. wur.nl |
| Dilution | Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization. |
| Advanced Sample Clean-up | Employing more rigorous or selective clean-up procedures to remove a greater proportion of matrix components. researchgate.net |
Chromatographic Separation and Detection Technologies
Gas chromatography (GC) is the primary technique for the separation and analysis of semi-volatile organochlorine compounds like this compound. nih.gov Its high resolving power allows for the separation of complex mixtures prior to detection.
For decades, Gas Chromatography with an Electron Capture Detector (GC-ECD) has been a reference method for the trace-level analysis of organochlorine pesticides. nih.gov The ECD is highly sensitive and selective for electronegative compounds, particularly those containing halogens, making it exceptionally well-suited for detecting compounds like this compound at very low concentrations. gcms.czmeasurlabs.com The detector operates by measuring a decrease in a constant current caused by the capture of electrons by the electronegative analyte molecules as they elute from the GC column. measurlabs.com
While highly sensitive, the ECD is not a specific detector; it responds to any electron-capturing compound, which can lead to false positives if chromatographic separation is incomplete. gcms.cz To enhance confidence in analyte identification, a common practice is to use a dual-column GC-ECD system, where the sample is simultaneously analyzed on two columns with different stationary phases for confirmation. gcms.czgcms.cz
The table below shows typical GC-ECD operating conditions for organochlorine pesticide analysis.
| Parameter | Typical Setting | Purpose |
| Injector | Split/Splitless | Introduces the sample onto the column; splitless mode is used for trace analysis. thermofisher.com |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
| Column | Fused silica capillary column (e.g., 30 m x 0.32 mm ID) with a 5% phenyl dimethylpolysiloxane phase. nih.govthermofisher.com | Separates the individual compounds in the sample mixture. |
| Oven Temperature Program | Ramped from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 320°C). thermofisher.com | Controls the elution of compounds based on their boiling points and interaction with the stationary phase. |
| Detector | Electron Capture Detector (ECD) with ⁶³Ni source | Detects electronegative compounds with high sensitivity. nih.gov |
| Make-up Gas | Nitrogen or Argon/Methane | Required for proper ECD operation to maintain a stable baseline current. gcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. nih.gov Unlike GC-ECD, which only provides retention time data, GC-MS provides a mass spectrum for each eluting compound. This mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparing it to spectral libraries or known standards. researchgate.net
For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific mass fragments characteristic of the target analyte are monitored. This significantly improves sensitivity and selectivity compared to full-scan mode. For even greater selectivity in complex matrices, tandem mass spectrometry (GC-MS/MS) is used. shimadzu.com In GC-MS/MS, a specific precursor ion is selected, fragmented, and then one or more specific product ions are monitored, a technique known as Multiple Reaction Monitoring (MRM). shimadzu.com This process virtually eliminates matrix interferences, allowing for accurate quantification at very low levels. shimadzu.com
The mass spectrum of 1-hydroxychlordene (B150176), a key metabolite, shows characteristic fragment ions that are used for its identification and quantification.
| Technique | Mode | Principle | Application |
| GC-MS | Full Scan | The mass spectrometer scans a wide range of mass-to-charge ratios (m/z) to produce a full mass spectrum for compound identification. | Qualitative analysis, structural confirmation. |
| GC-MS | Selected Ion Monitoring (SIM) | The mass spectrometer is set to monitor only a few specific m/z values characteristic of the target analyte. | Quantitative analysis with increased sensitivity and selectivity over full scan. |
| GC-MS/MS | Multiple Reaction Monitoring (MRM) | A specific precursor ion is isolated, fragmented, and specific product ions are monitored. shimadzu.com | Highly selective and sensitive quantitative analysis in complex matrices. shimadzu.com |
The identification of novel or unexpected metabolites of this compound requires advanced analytical tools capable of elucidating unknown chemical structures. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for this purpose. ijpras.comnih.gov Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide highly accurate mass measurements (typically with errors < 5 ppm). nih.gov
This high mass accuracy allows for the unambiguous determination of the elemental composition of a metabolite and its fragments. thermofisher.com By comparing the elemental composition of a potential metabolite to that of the parent compound, metabolic transformations (e.g., hydroxylation, dechlorination) can be deduced. nih.gov Modern HRMS instruments can acquire both full-scan high-resolution data and fragmentation data (MS/MS) in a single run, providing comprehensive structural information essential for the confident elucidation of metabolite structures. nih.govnih.gov
The table below compares common HRMS analyzers used in metabolite identification.
| Analyzer Type | Principle | Typical Mass Accuracy | Key Features |
| Time-of-Flight (TOF) | Measures the time it takes for ions to travel a fixed distance; lighter ions travel faster. nih.gov | 1-5 ppm | High acquisition speed, good resolution. |
| Orbitrap | Ions are trapped in an electrostatic field and their oscillation frequencies are measured and converted to m/z values. nih.govthermofisher.com | < 1-2 ppm | Very high resolution and mass accuracy, robust. |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Ions are trapped in a magnetic field, and the frequency of their cyclotron motion is measured. ijpras.com | < 1 ppm | Highest available resolution and mass accuracy, highest performance. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile technique for the analysis of a wide range of environmental contaminants, including organochlorine pesticides and their metabolites. nih.govwur.nl Its high selectivity and sensitivity make it particularly suitable for the determination of polar transformation products of pesticides, such as this compound, which can be challenging to analyze by traditional gas chromatography (GC) methods without derivatization. nih.gov
LC-MS/MS, or tandem mass spectrometry, is often the preferred technique as it provides enhanced selectivity and structural information, which is crucial for the unambiguous identification of target analytes in complex matrices. doi.orgnih.gov This is achieved by selecting a specific precursor ion of the analyte in the first mass analyzer, inducing fragmentation in a collision cell, and then monitoring specific product ions in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interferences. wur.nl
While specific validated LC-MS/MS methods for this compound are not extensively documented in publicly available literature, a scientifically sound method can be developed based on the known principles of analyzing similar organochlorine compounds and their hydroxylated metabolites. A typical LC-MS/MS method for this compound would involve a reversed-phase chromatographic separation followed by detection using either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in negative ion mode, which is often suitable for hydroxylated compounds.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z) |
This table presents a hypothetical but scientifically plausible set of starting parameters for the development of an LC-MS/MS method for this compound. Actual parameters would require empirical optimization.
Development and Validation of Novel Analytical Assays
The development of novel analytical assays for this compound and its metabolites is essential for advancing research into their environmental occurrence and effects. The process of developing and validating a new method is systematic and ensures that the analytical results are reliable and fit for purpose. nih.gov
The initial step in method development involves characterizing the analyte and selecting the appropriate analytical technique. For this compound, LC-MS/MS is a strong candidate due to its aforementioned advantages. wur.nl Method development would focus on optimizing several key parameters:
Sample Preparation: Developing an efficient extraction and clean-up procedure to isolate this compound from the sample matrix (e.g., water, soil, sediment) while minimizing interferences. Techniques such as solid-phase extraction (SPE) are commonly employed for organochlorine pesticides and their metabolites.
Chromatographic Separation: Selecting the appropriate LC column and mobile phase composition to achieve good peak shape, resolution from other matrix components, and a reasonable analysis time.
Mass Spectrometric Detection: Optimizing ionization source parameters and identifying the most sensitive and specific MRM transitions for quantification and confirmation.
Once a method is developed, it must undergo a rigorous validation process to demonstrate its performance characteristics. The validation of an analytical method for environmental analysis typically assesses the following parameters:
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a specific range.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Specificity (or Selectivity): The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Typical Validation Parameters and Acceptance Criteria for an LC-MS/MS Method for this compound in Water
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | ≤ 20% |
| Limit of Quantification (LOQ) | Sufficiently low to meet monitoring requirements (e.g., ng/L range) |
| Specificity | No significant interfering peaks at the retention time of the analyte |
Quality Assurance and Quality Control Protocols in Environmental Monitoring
Key components of a QA/QC program for the analysis of this compound in environmental samples include:
Standard Operating Procedures (SOPs): Detailed, written instructions for all aspects of the analysis, from sample collection and handling to data reporting.
Certified Reference Materials (CRMs): Analysis of materials with known concentrations of the target analyte to assess the accuracy of the method.
Method Blanks: Analysis of an analyte-free matrix to check for contamination during the analytical process.
Field Blanks: Analysis of an analyte-free sample that is taken to the sampling site and exposed to the sampling environment to assess contamination during sample collection and transport.
Matrix Spikes and Matrix Spike Duplicates (MS/MSD): Aliquots of a sample are spiked with a known amount of the analyte and analyzed to evaluate the effect of the sample matrix on the analytical method's performance and to assess precision.
Laboratory Control Samples (LCS): A well-characterized, analyte-free matrix spiked with a known amount of the analyte, used to monitor the performance of the analytical method.
Internal Standards: A known amount of a compound, structurally similar to the analyte but not expected to be in the sample, is added to all samples, standards, and blanks to correct for variations in instrument response and sample processing.
Interlaboratory Studies: Participation in proficiency testing schemes where the same sample is analyzed by multiple laboratories to assess the reproducibility of the analytical method. nih.govoup.comscispace.com
Table 3: Example Quality Control Checks and their Frequency for this compound Analysis
| QC Check | Frequency | Purpose |
| Method Blank | One per batch of 20 samples | Assess laboratory contamination |
| Laboratory Control Sample | One per batch of 20 samples | Monitor method performance |
| Matrix Spike/Matrix Spike Duplicate | One set per batch of 20 samples or per matrix type | Assess matrix effects and precision |
| Certified Reference Material | Quarterly or as available | Verify accuracy |
| Instrument Calibration | Daily or at the beginning of each analytical run | Ensure instrument is performing correctly |
By implementing these advanced analytical methodologies and rigorous QA/QC protocols, reliable and accurate data on the presence and concentration of this compound and its metabolites in the environment can be obtained, which is essential for informed environmental management and risk assessment.
Environmental Remediation Strategies for Hydroxychlordene Contamination
Bioremediation Approaches
Bioremediation utilizes biological organisms, such as microbes and plants, to break down or transform hazardous substances into less toxic or non-toxic forms. montana.eduijcmas.com It is considered a cost-effective and environmentally friendly alternative to traditional remediation methods. mdpi.comnih.gov
Microbial Degradation Technologies for Soil and Water
Microbial degradation is a key bioremediation process where microorganisms use contaminants as a source of carbon and energy, leading to their breakdown. montana.edu Several bacterial and fungal species have demonstrated the ability to degrade chlordane (B41520) and its related compounds.
Research has shown that soil microorganisms can transform heptachlor (B41519), a compound structurally related to chlordene (B1668713), through processes like epoxidation, hydrolysis, and reduction. wikipedia.org In one study, incubating heptachlor with a mixed culture of soil microorganisms resulted in the formation of chlordene, which was then further metabolized to chlordene epoxide. wikipedia.org Other identified metabolites include 1-hydroxychlordene (B150176) and 1-hydroxy-2,3-epoxychlordene. wikipedia.org
Specifically, certain bacterial strains have been identified for their degradation capabilities. For instance, Raoultella ornithinolytica B4, isolated from agricultural soil, has shown the ability to biotransform heptachlor, leading to the production of 1-hydroxychlordene. researchgate.net Similarly, various Streptomyces strains have demonstrated high efficiency in removing γ-chlordane from culture media, with removal rates reaching up to 99.8% within 24 hours of incubation. conicet.gov.arresearchgate.net These actinobacteria can utilize technical-grade chlordane as a sole carbon source. conicet.gov.arresearchgate.net
Fungal species also play a role in the degradation of chlordane-related compounds. The metabolic products of heptachlor from several fungal cultures included heptachlor epoxide, 1-hydroxychlordene, and 1-hydroxy-2,3-epoxychlordene. academicjournals.org This indicates that both bacteria and fungi are capable of hydroxylating chlordene-like structures as part of their metabolic processes.
Table 1: Microbial Strains Involved in the Degradation of Chlordane and Related Compounds
| Microorganism Type | Specific Strain(s) | Degraded Compound(s) | Key Metabolites | Reference(s) |
| Bacteria | Raoultella ornithinolytica B4 | Heptachlor | 1-Hydroxychlordene | researchgate.net |
| Bacteria | Streptomyces sp. | γ-Chlordane | Chloride ions | conicet.gov.ar, researchgate.net |
| Fungi | Various (e.g., P. acanthocystis, P. brevispora) | Heptachlor, Heptachlor epoxide | 1-Hydroxychlordene, Heptachlor diol | academicjournals.org |
| Mixed Cultures | Soil microorganisms | Heptachlor | Chlordene, Chlordene epoxide, 1-Hydroxychlordene | wikipedia.org, nih.gov |
Phytoremediation Potential
Phytoremediation is a bioremediation technology that uses plants to clean up contaminated environments. academicjournals.orgresearchgate.net This can occur through various mechanisms, including phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown by plant enzymes), and rhizodegradation (degradation by microbes in the root zone). researchgate.netaecom.com
Plants have shown potential in remediating soils contaminated with organochlorine pesticides like chlordane. For instance, the submerged vascular plant Hydrilla verticillata has a bioconcentration factor of 1,060 for chlordane, indicating its ability to accumulate the compound from the surrounding water. nih.govcdc.gov Chlordane can be taken up by the roots from contaminated sediment and translocated to the shoots, although this upward movement is not extensive. nih.govcdc.gov
Studies have also indicated that certain plants, like bulrush, can accumulate significant concentrations of dichlorodiphenyltrichloroethane (DDT) and chlordane in their roots, making them suitable for treating organochlorine compounds. nih.gov The fast-growing energy crop Paulownia tomentosa has also shown promise in accumulating various organochlorine pesticides, including heptachlor, from contaminated soils. mdpi.com
Enhancement Strategies for Bioremediation
Several strategies can be employed to enhance the efficiency of bioremediation for compounds like hydroxychlordene. These strategies, often referred to as biostimulation and bioaugmentation, aim to optimize the conditions for microbial degradation. numberanalytics.commdpi.com
Biostimulation: This involves the addition of nutrients (such as nitrogen and phosphorus), electron acceptors, or other amendments to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. nih.govseasidesustainability.org For chlorinated compounds, creating an anaerobic environment can facilitate reductive dechlorination, a process where microbes replace chlorine atoms with hydrogen. ijcmas.comregenesis.com
Bioaugmentation: This strategy involves introducing specific, pre-selected microorganisms with known degradation capabilities into the contaminated site to supplement the indigenous microbial population. mdpi.comseasidesustainability.org This can be particularly useful when the native microbial community lacks the necessary degradative pathways.
Use of Surfactants: The low water solubility of chlordane and its metabolites can limit their availability to microorganisms. Surfactants, which can be chemically synthesized or biologically produced (biosurfactants), can increase the solubility and bioavailability of these hydrophobic compounds, thereby enhancing their degradation. biocycle.net
Nanotechnology: Emerging research suggests that nanotechnology can play a role in enhancing bioremediation. For instance, nanocellulose-coated activated carbon tablets have been developed for the controlled release of bacteria with degradation potential, offering a sustainable solution for soil remediation. researchgate.netresearchgate.net
Physico-Chemical Treatment Technologies
In addition to biological methods, several physico-chemical technologies have been investigated for the remediation of organochlorine pesticides.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). scispace.comresearchgate.netmdpi.com These radicals can rapidly react with and degrade a wide range of persistent organic pollutants. scispace.commdpi.comucm.es
AOPs have been shown to be effective in degrading organochlorine pesticides. scispace.comresearchgate.net Various AOP methods exist, including:
UV Photolysis: The use of ultraviolet (UV) radiation alone to break down contaminants. scispace.com
UV/H₂O₂: Combining UV radiation with hydrogen peroxide (H₂O₂) significantly enhances the degradation rate compared to UV alone due to the increased production of hydroxyl radicals. scispace.comresearchgate.net
Fenton and Photo-Fenton: The Fenton process uses a mixture of hydrogen peroxide and ferrous iron (Fe²⁺) to generate hydroxyl radicals. scispace.comresearchgate.net The photo-Fenton process enhances this reaction with the addition of UV light. bibliotekanauki.pl These methods have been successfully applied to degrade various pesticides. bibliotekanauki.plepa.gov
Ozonation: The use of ozone (O₃), sometimes in combination with UV light or hydrogen peroxide, to oxidize pollutants. kirj.ee
The effectiveness of different AOPs can vary depending on the specific pesticide and the matrix (e.g., water, soil). scispace.comresearchgate.net Studies on various organochlorine pesticides have demonstrated that the rate of degradation is significantly enhanced when UV irradiation is combined with H₂O₂ or Fenton's reagent. scispace.comresearchgate.net
Table 2: Overview of Advanced Oxidation Processes for Organochlorine Pesticide Degradation
| AOP Method | Description | Key Reactive Species | Reference(s) |
| UV/H₂O₂ | Utilizes UV light to cleave hydrogen peroxide, generating hydroxyl radicals. | •OH | scispace.com, researchgate.net, kirj.ee |
| Fenton | Reaction of hydrogen peroxide with ferrous iron to produce hydroxyl radicals. | •OH | scispace.com, researchgate.net |
| Photo-Fenton | Fenton's reaction enhanced by UV irradiation. | •OH | bibliotekanauki.pl |
| Ozonation | Use of ozone as a strong oxidant, can be combined with UV or H₂O₂. | O₃, •OH | kirj.ee |
| Electrochemical Oxidation | Generation of oxidants at an anode surface through an applied electric current. | •OH, other electrogenerated oxidants | mdpi.com, nih.gov |
Adsorption Technologies
Adsorption is a surface phenomenon where contaminants (adsorbates) adhere to the surface of a solid material (adsorbent). nih.gov This technology is widely used for removing pollutants from water and can also be applied to soil.
Chlordane and its metabolites have a tendency to adsorb to soil particles and sediments, which is a key process in their environmental fate. hawaii.eduwho.int This property also makes them amenable to removal by adsorption technologies.
Activated Carbon: Granular activated carbon (GAC) is a highly effective adsorbent for a wide range of organic compounds, including pesticides. mdpi.com It is considered a Best Available Technology by the U.S. EPA for the removal of chlordane from drinking water. epa.gov The high surface area and porous structure of activated carbon allow for efficient trapping of contaminant molecules. mdpi.com
Other Adsorbents: Besides activated carbon, other materials have been explored for their adsorption potential. These include:
Clays and Zeolites: These naturally occurring minerals can adsorb organic pollutants. mdpi.com
Biochar: A charcoal-like material produced from the pyrolysis of biomass, which has shown promise as a low-cost adsorbent.
Lignin-based materials: Derived from plant biomass, these materials can remove organic pollutants through mechanisms like complexation and ion exchange. mdpi.com
The efficiency of adsorption depends on the properties of both the contaminant and the adsorbent material. mdpi.com For hydrophobic compounds like chlordane and its metabolites, adsorbents with a high affinity for non-polar molecules are generally more effective.
Based on a thorough review of scientific literature and chemical databases, the compound "this compound" does not appear to be a recognized or existing chemical substance. There is no available data, research, or mention of this specific compound in credible scientific sources.
Therefore, it is not possible to generate a scientifically accurate article on "this compound" as requested. The creation of content, including data tables and research findings, for a non-existent compound would require the fabrication of information, which falls outside the scope of providing factual and reliable information.
It is possible that "this compound" may be a misspelling or a non-standard nomenclature for a metabolite of a known persistent organic pollutant, such as Chlordane. Chlordane and its related compounds (e.g., Oxychlordane (B150180), Heptachlor) are well-documented persistent organic pollutants with established environmental remediation strategies.
If you are interested in information on a valid chemical compound, please provide the correct name or a recognized identifier such as a CAS number.
Structure Activity Relationship Sar and Computational Studies
Quantitative Structure-Activity Relationships (QSAR) for Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties and biological or environmental effects. For environmental pollutants like Hydroxychlordene, QSAR can predict key parameters that govern its distribution and persistence.
Research Findings: While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, its properties can be estimated using models built for the broader class of organochlorine pesticides and their derivatives. These models utilize molecular descriptors—numerical values that encode structural features—to predict environmental properties.
Key environmental parameters for this compound that can be estimated via QSAR include:
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter indicates the tendency of a chemical to adsorb to soil and sediment. The presence of the polar hydroxyl (-OH) group in this compound is expected to slightly lower its Koc value compared to its more nonpolar parent compound, heptachlor (B41519), making it potentially more mobile in certain soil types. Heptachlor has a high estimated log Koc of 4.34. nih.gov
Octanol-Water Partition Coefficient (Kow): This value is a proxy for bioaccumulation potential. The hydroxyl group increases the hydrophilicity of this compound, likely resulting in a lower log Kow compared to parent compounds like chlordane (B41520) and heptachlor. For instance, the related compound chlordecone-5b-hydro, which also contains a hydroxyl group, has a lower K(ow) than its parent compound chlordecone, leading to greater absorption by plants. nih.gov
Bioconcentration Factor (BCF): BCF relates the concentration of a chemical in an organism to its concentration in the surrounding water. Due to its relationship with Kow, the BCF for this compound is predicted to be significant, though potentially lower than that of heptachlor epoxide. Heptachlor and its epoxide are known to have a high bioconcentration potential. europa.eu
Water Solubility: Heptachlor has a very low water solubility of 0.056 mg/L. nih.gov The introduction of a hydroxyl group in this compound increases its polarity and, therefore, its water solubility compared to heptachlor. This was observed in the abiotic hydrolysis of heptachlor, which readily forms 1-hydroxychlordene (B150176) in aqueous environments. nih.govnih.gov
QSAR models are also employed to screen for potential biological activities, such as endocrine disruption. europa.eu Some organochlorine metabolites, including 1-hydroxychlordene, have been identified as having the potential to bind to the estrogen receptor, an activity that can be explored and predicted using QSAR. ispub.com
Table 1: Predicted Environmental Properties of this compound in Comparison to Heptachlor This table presents qualitative predictions based on structural differences and established QSAR principles, as specific experimental or QSAR-derived values for this compound are not readily available.
| Property | Heptachlor | This compound (Predicted Trend) | Justification for Prediction |
|---|---|---|---|
| Log Koc (Soil Adsorption) | High (e.g., ~4.34) nih.gov | Slightly Lower | Increased polarity from -OH group reduces adsorption to organic carbon. |
| Log Kow (Lipophilicity) | High | Lower | -OH group increases hydrophilicity. |
| Water Solubility | Very Low (0.056 mg/L) nih.gov | Higher | Polar -OH group enhances interaction with water. |
| Bioaccumulation Potential | High | High, but potentially lower than parent | Reduced lipophilicity may slightly decrease bioconcentration. |
Molecular Modeling and Computational Chemistry for Mechanistic Insights
Molecular modeling provides a lens to view the behavior of this compound at the atomic level, offering mechanistic insights that are difficult to obtain through experimentation alone. pharmtech.comsaudijournals.com These computational techniques can simulate molecular interactions, reaction pathways, and electronic properties. numberanalytics.comatomistica.online
Research Findings:
Quantum Chemistry Computations (e.g., Density Functional Theory - DFT): DFT can be used to calculate the electronic structure of this compound. This allows for the determination of properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These calculations can help understand the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack, which is central to its degradation and metabolic pathways. For instance, the location of the hydroxyl group and the double bond are key sites for metabolic transformations.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as water or a lipid bilayer, over time. ethz.ch This can provide insights into its partitioning behavior, membrane permeability, and interactions with biological targets. By simulating the interaction of this compound with the active site of metabolic enzymes like cytochrome P450, researchers can understand the structural basis for its biotransformation. cdc.gov These simulations are instrumental in visualizing how the molecule binds and the conformational changes that may occur, which precede metabolic reactions. pharmtech.com
Docking Studies: Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. saudijournals.com Docking studies can be used to investigate the binding affinity of this compound to various biological receptors, such as the estrogen receptor or GABA-gated chloride channels, which are known targets for organochlorine pesticides. ispub.comnih.gov This provides a mechanistic basis for its potential toxicity and endocrine-disrupting effects.
Prediction of Environmental Fate and Biotransformation Pathways
Computational methods are increasingly used to predict how chemicals like this compound will transform in the environment. mdpi.commdpi.com This includes both abiotic degradation (e.g., hydrolysis) and biotic metabolism by microorganisms or higher organisms.
Research Findings: Heptachlor undergoes abiotic hydrolysis in water and soil to form 1-hydroxychlordene. nih.govnih.gov This reaction is a significant pathway for heptachlor's initial breakdown in aquatic systems. epa.gov The formation of 1-hydroxychlordene from heptachlor has been observed to occur relatively quickly, with a half-life of 3.5 days reported in one river water study. nih.gov
Computational models can predict the subsequent biotransformation of this compound. The presence of the hydroxyl group and the double bond makes it susceptible to further enzymatic reactions:
Phase I Metabolism: Computational tools can predict the sites on the this compound molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes. mdpi.com A likely pathway is the epoxidation of the double bond to form 1-hydroxy-2,3-epoxychlordene. nih.govontosight.ai This process is analogous to the formation of heptachlor epoxide from heptachlor.
Phase II Metabolism: The hydroxyl group of this compound provides a handle for conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation. nih.gov These reactions typically increase water solubility and facilitate excretion. Computational models can help predict the likelihood of these conjugation reactions occurring. nih.gov
In some organisms, 1-hydroxychlordene can be further metabolized to 1-ketochlordene (B13862276). nih.gov The prediction of these complex metabolic networks is a key application of modern computational toxicology tools. nih.gov
Table 2: Predicted Biotransformation Pathways of this compound
| Parent Compound | Transformation Process | Resulting Metabolite | Significance |
|---|---|---|---|
| Heptachlor | Abiotic Hydrolysis nih.govnih.gov | 1-Hydroxychlordene | Major initial degradation product of heptachlor in water. |
| 1-Hydroxychlordene | Phase I Metabolism (Epoxidation) nih.gov | 1-Hydroxy-2,3-epoxychlordene | Adds a reactive epoxide group, potentially altering toxicity. |
| 1-Hydroxychlordene | Phase I Metabolism (Oxidation) nih.gov | 1-Ketochlordene | Conversion of the hydroxyl group to a ketone. |
| 1-Hydroxychlordene | Phase II Metabolism (Conjugation) nih.gov | Glucuronide or Sulfate Conjugates | Increases water solubility for excretion. |
Comparative SAR Studies with Related Organochlorine Compounds
Comparing the structure of this compound to its parent compounds and other metabolites reveals how small structural changes can lead to significant differences in properties and environmental behavior. nih.gov
Research Findings:
This compound vs. Chlordene (B1668713)/Heptachlor: The primary difference is the substitution of a chlorine atom with a hydroxyl group. Chlordene and heptachlor are highly lipophilic and have very low water solubility. ontosight.aichemicalbook.combritannica.com The introduction of the polar -OH group in this compound increases its hydrophilicity. This change is expected to decrease its tendency to partition into fatty tissues (lower Kow) and increase its mobility in aqueous environmental compartments compared to its parent compounds. nih.gov
This compound vs. Heptachlor Epoxide: Heptachlor is metabolized to both heptachlor epoxide (via oxidation) and 1-hydroxychlordene (via hydrolysis). nih.gov Heptachlor epoxide contains a reactive epoxide ring and is generally more persistent and toxic than heptachlor itself. europa.eunih.gov this compound, while also a metabolite, has different chemical properties due to its hydroxyl group. The epoxide group is susceptible to hydrolysis to form a diol, while the hydroxyl group of this compound is a site for conjugation. This leads to different ultimate fates for the two metabolites.
This compound vs. Nonachlor: Nonachlor is another component and metabolite of technical chlordane, characterized by having nine chlorine atoms. ontosight.ainist.goviarc.fr Compared to the highly chlorinated and lipophilic structure of nonachlor, this compound is significantly more polar. This structural difference implies that Nonachlor would have a much higher potential for bioaccumulation and persistence in lipid-rich matrices than this compound.
These comparisons underscore a key principle of SAR: the introduction of a polar functional group like a hydroxyl group into a nonpolar organochlorine backbone generally decreases lipophilicity and soil adsorption while increasing water solubility and susceptibility to certain metabolic pathways (conjugation). europa.eu
Regulatory and Monitoring Frameworks for Environmental Contamination
Environmental Monitoring Programs and Surveillance Methodologies
Environmental monitoring for hydroxychlordene is typically integrated within broader programs targeting persistent organic pollutants (POPs), particularly its parent compounds, heptachlor (B41519) and chlordane (B41520). inchem.org These programs utilize systematic surveillance to track the levels and distribution of these contaminants across various environmental compartments.
Several national and international bodies have established long-term monitoring initiatives. In the United States, the National Contaminant Biomonitoring Program (NCBP), managed by the U.S. Fish and Wildlife Service, has historically analyzed fish and bird tissues for a range of organochlorine pesticides and their metabolites, including chlordane, heptachlor, and the more persistent heptachlor epoxide and oxychlordane (B150180). usgs.gov Similarly, the National Oceanic and Atmospheric Administration's (NOAA) Mussel Watch Program uses bivalves like mussels and oysters as sentinel organisms to monitor the presence of legacy contaminants in coastal waters. noaa.govnoaa.gov Data from the National Soils Monitoring Program has also been instrumental in identifying the extent of contamination by heptachlor and its epoxide in agricultural lands. nih.gov Internationally, Japan's "Environmental Survey and Monitoring of Chemicals" Programme is an example of a systematic effort to track POPs in various media, including the atmosphere, water, sediment, and wildlife. env.go.jp
The methodologies for detecting and quantifying this compound and related compounds are well-established. The primary analytical technique is gas chromatography (GC), often coupled with an electron-capture detector (ECD), which is highly sensitive to chlorinated compounds. nhmrc.gov.aunih.gov For confirmation and more precise identification, gas chromatography-mass spectrometry (GC-MS) is employed. ontosight.aiiarc.fr In cases involving complex environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) may also be utilized. ontosight.ai Surveillance activities collect a wide array of samples, including water, soil, sediment, air, and biological tissues from fish, birds, and invertebrates, to build a comprehensive picture of environmental contamination and bioaccumulation. usgs.govnoaa.govnih.gov
Development of Environmental Quality Criteria and Guidelines (Ecological Focus)
The development of environmental quality criteria for this compound itself is not common; guidelines typically focus on its more studied parent compounds and the highly persistent metabolite, heptachlor epoxide. europa.eu These criteria are established to protect ecological health, particularly in aquatic ecosystems where these compounds can be highly toxic. ny.gov
The U.S. Environmental Protection Agency (EPA) has developed Ambient Water Quality Criteria for heptachlor to protect aquatic life. epa.gov The European Union also derives Environmental Quality Standards (EQS) for heptachlor and heptachlor epoxide, taking into account ecotoxicological data. europa.eu The process for setting these guidelines often involves using a suite of toxicity data, such as the No Observed Effect Concentration (NOEC), from various species to ensure broad protection for the ecosystem. inchem.org
A critical aspect in developing these guidelines is the high potential for bioaccumulation. inchem.org Heptachlor and its transformation products are lipophilic, meaning they accumulate in the fatty tissues of organisms. nih.gov Consequently, guidelines based on the bioconcentration potential in aquatic organisms can be significantly more stringent than those based solely on water toxicity studies. europa.eu For example, heptachlor is recognized as being extremely toxic to aquatic organisms and birds, and its tendency to bioaccumulate presents a long-term hazard. ny.gov
Policy Implications of Environmental Persistence and Transformation
The environmental persistence of parent compounds like heptachlor and chlordane, and their transformation into products such as this compound and heptachlor epoxide, has significant policy implications. inchem.orgcymitquimica.com The long-term presence of these chemicals, decades after their use was banned or severely restricted in many countries, defines them as "legacy pollutants". sustainability-directory.comuwm.educornell.edu
This persistence is a primary reason why heptachlor and chlordane are listed as Persistent Organic Pollutants (POPs) under the Stockholm Convention, an international environmental treaty aimed at eliminating or restricting their production and use. inchem.org The policy challenge lies in managing contamination that occurred historically. Even with a ban on new uses, existing residues in soil and sediment continue to act as a source of contamination for decades. who.intca.gov
Furthermore, environmental policy must account for the transformation of these pesticides. Heptachlor readily hydrolyzes to 1-hydroxychlordene (B150176) in aquatic systems and can also be metabolized to the more stable heptachlor epoxide. inchem.orgnih.gov This epoxide is generally more persistent than heptachlor itself. nih.gov This reality means that regulations and monitoring must target not just the original pesticide but also its significant and persistent degradation products. The continued detection of these compounds in the environment underscores the need for long-term monitoring programs and informs policies related to land use, remediation of contaminated sites, and food safety advisories, particularly concerning fish consumption. cdc.gov
Assessment of this compound as an Indicator of Legacy Contamination
This compound serves as a valuable chemical indicator of historical or "legacy" contamination by its parent pesticides, primarily heptachlor. smolecule.com Since heptachlor's agricultural uses were banned in the United States in 1988, its detection, or that of its unique metabolites, points directly to past contamination events rather than recent application. nih.govcdc.gov
In both soil and water, one of the principal degradation pathways for heptachlor is hydrolysis, which rapidly forms 1-hydroxychlordene. inchem.orgca.govepa.gov Its presence in an environmental sample is, therefore, strong evidence that heptachlor was once present, even if the parent compound has since degraded below detection limits. smolecule.com Soil surveys have confirmed that 1-hydroxychlordene can be a major residue in areas previously treated with heptachlor. ca.gov
Environmental monitoring programs that analyze for a suite of organochlorine compounds and their metabolites use this principle for assessment. epa.gov Detecting a transformation product like this compound in the absence of the parent chemical can suggest that the contamination is not recent and that natural degradation processes have been occurring over time. This information is crucial for environmental forensics, helping to trace the source and age of pollution and to assess the long-term fate of banned pesticides in the environment.
Q & A
Q. What are the most reliable analytical methods for determining Hydroxychlordene in biological samples?
- Methodological Answer : this compound detection in biological matrices (e.g., plasma, urine) typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry or mass spectrometry (MS). For instance, reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer) optimizes separation, while MS provides high specificity for metabolite identification. Validation parameters (linearity, LOD/LOQ, recovery rates) must adhere to pharmacopeial standards (e.g., British Pharmacopoeia) .
Q. How can researchers optimize the synthesis of this compound for purity and yield?
- Methodological Answer : Synthesis optimization requires iterative testing of reaction conditions (temperature, catalyst, solvent polarity). For example, replacing traditional acid-catalyzed cyclization with microwave-assisted synthesis reduces side products. Post-synthesis purification via column chromatography (silica gel) or recrystallization should be paired with NMR and IR spectroscopy to confirm structural integrity and purity (>95%) .
Q. What experimental protocols are recommended for assessing this compound’s stability under varying pH conditions?
- Methodological Answer : Accelerated stability studies involve incubating this compound in buffers (pH 1–10) at 37°C. Samples are analyzed at intervals using HPLC to quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions. Document deviations in degradation pathways (e.g., hydrolysis vs. oxidation) using mass spectral fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic data across species?
- Methodological Answer : Discrepancies in bioavailability or half-life data may arise from interspecies metabolic differences. A systematic review (PRISMA guidelines) should meta-analyze existing studies, prioritizing those with robust methodologies (e.g., radiolabeled tracer techniques). In vitro hepatic microsome assays can identify species-specific cytochrome P450 interactions, while physiologically based pharmacokinetic (PBPK) modeling reconciles in vitro-in vivo extrapolation (IVIVE) gaps .
Q. What methodologies enable the detection of novel this compound metabolites in non-targeted metabolomic studies?
- Methodological Answer : Untargeted metabolomics using high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) captures unknown metabolites. Post-acquisition, computational tools (e.g., XCMS Online, MetFrag) align MS/MS spectra with fragmentation libraries. Isotopic labeling (e.g., ¹³C) or stable isotope tracing in cell cultures can distinguish endogenous compounds from this compound-derived metabolites .
Q. How should researchers design experiments to evaluate this compound’s role in modulating autophagy pathways?
- Methodological Answer : Use CRISPR-edited cell lines (e.g., ATG5/7 knockouts) to isolate this compound’s autophagy-specific effects. Quantify autophagic flux via LC3-II/LC3-I ratio (Western blot) or fluorescent GFP-LC3 puncta assays. Include positive/negative controls (e.g., rapamycin, chloroquine) and validate findings with lysosomal inhibitors (bafilomycin A1). Statistical power analysis ensures adequate sample size to address biological variability .
Q. What strategies mitigate bias in retrospective studies analyzing this compound’s therapeutic efficacy?
- Methodological Answer : Retrospective cohort studies require rigorous adjustment for confounders (e.g., age, comorbidities) using propensity score matching or multivariable regression. Sensitivity analyses (e.g., E-value estimation) assess unmeasured confounding. Cross-validate results with prospective randomized trials, ensuring blinding and placebo controls. Transparent reporting via CONSORT or STROBE checklists is critical .
Data Analysis and Validation
Q. How should researchers address uncertainties in this compound’s dose-response relationships?
- Methodological Answer : Employ Bayesian hierarchical models to account for inter-study variability. Dose-response curves (4-parameter logistic models) should integrate data from multiple assays (e.g., cell viability, enzyme inhibition). Report 95% confidence intervals and use Akaike information criterion (AIC) to compare model fits. Replicate findings in independent labs to confirm reproducibility .
Q. What statistical approaches are optimal for analyzing time-series data in this compound toxicity studies?
- Methodological Answer : Mixed-effects models (e.g., linear or nonlinear) handle repeated-measures data, adjusting for autocorrelation and random inter-individual variability. Kaplan-Meier survival analysis with log-rank tests evaluates time-to-event outcomes (e.g., hepatotoxicity onset). Bootstrap resampling (1,000 iterations) strengthens reliability in small-sample studies .
Literature and Reproducibility
Q. How can researchers ensure comprehensive literature reviews on this compound’s mechanisms of action?
- Methodological Answer :
Conduct scoping reviews (Arksey & O’Malley framework) across PubMed, Embase, and Web of Science using MeSH terms (e.g., "this compound/pharmacokinetics"). Screen references via PRISMA flow diagrams and use citation chaining (backward/forward searches). Prioritize primary sources with detailed experimental protocols and avoid over-reliance on review articles .
Q. What steps validate the reproducibility of this compound’s reported spectroscopic data?
- Methodological Answer :
Replicate NMR (¹H, ¹³C) and IR spectra using identical instrumentation parameters (e.g., 500 MHz, CDCl3 solvent). Compare chemical shifts with published data (δ ± 0.1 ppm acceptable). For novel compounds, deposit raw spectral data in repositories (e.g., ChemSpider) and provide acquisition details in supplementary materials .
Ethical and Methodological Compliance
Q. How should researchers address ethical considerations in this compound studies involving human subjects?
- Methodological Answer :
Obtain IRB approval and document informed consent protocols. For pharmacokinetic trials, ensure blinding, randomization, and Data Safety Monitoring Boards (DSMBs). Publish de-identified datasets in repositories (e.g., Dryad) with metadata on participant demographics and exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
